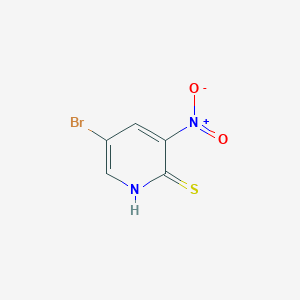

5-Bromo-3-nitropyridine-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-nitro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2S/c6-3-1-4(8(9)10)5(11)7-2-3/h1-2H,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINMWDRWADCKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674547 | |

| Record name | 5-Bromo-3-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-86-7 | |

| Record name | 5-Bromo-3-nitro-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 5-Bromo-3-nitropyridine-2-thiol

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are particularly noteworthy for their prevalence in FDA-approved drugs.[1] this compound (CAS 886372-86-7) emerges as a highly functionalized and promising, yet underexplored, building block for organic synthesis. Its unique arrangement of three distinct functional groups—a bromine atom, a nitro group, and a thiol group—on a pyridine scaffold presents a rich platform for complex molecular architecture.

The strategic placement of an electron-withdrawing nitro group, a versatile halogen handle (bromine), and a nucleophilic thiol offers chemists orthogonal reactivity. This allows for selective, stepwise modifications, making it an attractive intermediate for constructing novel pharmaceutical candidates, agrochemicals, and materials.[2][3] This guide provides a comprehensive technical overview of its properties, reactivity, potential synthetic utility, and safe handling, aimed at researchers and scientists looking to leverage this potent molecule in their discovery programs.

Physicochemical and Computed Properties

A clear understanding of a compound's physical properties is foundational to its application in experimental work. The key attributes of this compound are summarized below. It is important to note its tautomeric relationship with 5-Bromo-3-nitro-2(1H)-pyridinethione, a common characteristic of 2-thiopyridines.[4]

| Property | Value | Source |

| CAS Number | 886372-86-7 | [5][6] |

| Molecular Formula | C₅H₃BrN₂O₂S | [4][6] |

| Molecular Weight | 235.06 g/mol | [4][6] |

| Alternate Name | 5-Bromo-3-nitro-2(1H)-pyridinethione | [4] |

| Predicted Density | 1.98 ± 0.1 g/cm³ | [4] |

| Purity | Typically ≥96% | [7] |

| XLogP3 | 1.3 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Storage Temperature | -20°C recommended | [6] |

Anticipated Spectroscopic Signature

-

¹H NMR: The pyridine ring contains two protons. The proton at the C4 position would appear as a doublet, coupled to the proton at C6. The C6 proton would also be a doublet. Due to the strong electron-withdrawing effects of the adjacent nitro and bromo groups, these signals are expected to be significantly downfield. The N-H proton of the thione tautomer or the S-H proton of the thiol tautomer would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: Five distinct carbon signals are expected. The C2 carbon, bonded to sulfur, would be significantly affected by the tautomeric equilibrium. The carbons bearing the bromo (C5) and nitro (C3) groups would also have characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups.[10][11]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are typically strong and sharp absorptions.

-

~2600-2550 cm⁻¹: S-H stretching (if the thiol form is present), which is often weak.

-

~1200 cm⁻¹: C=S stretching (if the thione form predominates).

-

-

Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity at m/z 234 and 236.

Reactivity and Mechanistic Considerations

The synthetic power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

Caption: Key reactive centers of this compound.

-

The Nitro Group (C3): The powerful electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C6 positions. More importantly, it can be readily reduced to an amino group using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation is fundamental, as it converts an electron-withdrawing group into an electron-donating one, completely altering the ring's electronic properties and providing a handle for amide coupling or diazotization reactions.[1]

-

The Bromo Group (C5): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to introduce new carbon-carbon or carbon-heteroatom bonds.[12] This allows for the elaboration of the pyridine core with a wide variety of aryl, heteroaryl, or alkyl groups, a key strategy in building molecular diversity for drug screening libraries.

-

The Thiol/Thione Group (C2): Thiols are potent nucleophiles.[13] The sulfur atom can be easily alkylated or arylated under basic conditions to form thioethers. This reaction is highly efficient and provides a straightforward way to introduce diverse side chains. Furthermore, the thiol can be oxidized to form disulfides or, under stronger conditions, sulfonic acids, opening up another dimension of chemical space.

Proposed Synthetic Workflow and Experimental Protocol

While a specific, peer-reviewed synthesis for this compound is not documented in the search results, a plausible and chemically sound synthetic route can be designed based on established nitropyridine chemistry.[1][14][15] The following protocol is a proposed methodology.

Caption: Proposed synthetic pathway for this compound.

Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)

-

Rationale: The synthesis begins with the regioselective nitration of commercially available 2-amino-5-bromopyridine. The amino group at C2 directs the electrophilic nitration to the C3 position.[15]

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0°C using an ice-salt bath.

-

Slowly add 2-amino-5-bromopyridine (20 g, 0.115 mol) in portions, ensuring the temperature does not exceed 5°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (9.5 mL, 0.23 mol) to concentrated sulfuric acid (25 mL) at 0°C.

-

Add the nitrating mixture dropwise to the pyridine solution over 1 hour, maintaining the reaction temperature between 0-5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g).

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 2-amino-5-bromo-3-nitropyridine.[15]

-

Protocol: Synthesis of this compound (Final Product)

-

Rationale: The conversion of the amino group to a thiol can be achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt, which is then displaced by a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.

-

Procedure:

-

Suspend 2-amino-5-bromo-3-nitropyridine (10 g, 0.046 mol) in a mixture of ethanol (50 mL) and concentrated HCl (15 mL). Cool the suspension to 0°C.

-

Add a solution of sodium nitrite (3.5 g, 0.051 mol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve potassium ethyl xanthate (9.6 g, 0.06 mol) in water (25 mL) and warm to 50°C.

-

Slowly add the cold diazonium salt solution to the warm potassium ethyl xanthate solution. Vigorous nitrogen evolution will occur.

-

After the addition is complete, heat the mixture at 60°C for 1 hour, then cool to room temperature.

-

Hydrolyze the xanthate intermediate by adding a solution of NaOH (5 g) in ethanol (50 mL) and refluxing for 2 hours.

-

Cool the mixture, pour it into water (200 mL), and acidify with concentrated HCl to pH ~2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from its functional groups and related structures like 5-bromo-2-nitropyridine.[16][17]

-

Hazards:

-

Precautions:

-

Storage:

Conclusion and Future Outlook

This compound represents a potent and versatile chemical tool for the modern synthetic chemist. Its trifunctional nature allows for a diversity-oriented synthesis approach, enabling the rapid generation of novel molecular entities. The ability to selectively manipulate the bromo, nitro, and thiol groups provides a strategic advantage in constructing complex lead compounds for drug discovery. While its full potential is yet to be tapped, the principles of heterocyclic chemistry strongly suggest its utility as a valuable intermediate. Further exploration of its reactivity and application in the synthesis of biologically active molecules is a promising avenue for future research.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. 5-BROMO-3-NITRO-PYRIDINE-2-THIOL | 886372-86-7 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. labsolu.ca [labsolu.ca]

- 8. researchgate.net [researchgate.net]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7 +O3 Complex in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. innospk.com [innospk.com]

- 15. nbinno.com [nbinno.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. lobachemie.com [lobachemie.com]

- 18. fishersci.com [fishersci.com]

5-Bromo-3-nitropyridine-2-thiol molecular weight and formula

An In-depth Technical Guide to 5-Bromo-3-nitropyridine-2-thiol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromine atom, a nitro group, and a thiol group on a pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic systems. The interplay of these functional groups—the electron-withdrawing nature of the nitro group, the nucleophilic character of the thiol, and the reactivity of the bromo group in cross-coupling reactions—provides a rich chemical scaffold for creating novel molecules with potential therapeutic or material applications.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties of this compound, provide a detailed overview of its synthesis and purification, and explore its current and potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties dictate its solubility, stability, and reactivity. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 886372-86-7 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O₂S | [1] |

| Molecular Weight | 235.06 g/mol | [1] |

| Appearance | Typically a solid | Inferred from related compounds |

| Storage Temperature | -20°C | [1] |

The presence of the thiol group suggests that the compound may be susceptible to oxidation, forming a disulfide bridge. Therefore, storage under an inert atmosphere at low temperatures is recommended to maintain its integrity.[1] The nitro group and bromine atom contribute to the molecule's electrophilic character, making the pyridine ring susceptible to nucleophilic attack, a key aspect of its synthetic utility.

Synthesis and Purification: A Step-by-Step Protocol

A logical synthetic approach would start from a more readily available pyridine derivative, followed by sequential introduction of the bromo, nitro, and thiol groups. For instance, starting with 2-aminopyridine, one could perform bromination, followed by nitration, and then a diazotization-thiolation sequence. The order of these steps is crucial to direct the functional groups to the correct positions.

Below is a proposed, logical workflow for the synthesis of this compound.

Experimental Workflow: Synthesis of this compound

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-3-nitropyridine-2-thiol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-3-nitropyridine-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this highly functionalized pyridine derivative through advanced spectroscopic techniques.

Introduction

This compound, with the CAS Number 886372-86-7 and molecular formula C₅H₃BrN₂O₂S, is a key heterocyclic compound.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom, a nitro group, and a thiol group, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these substituents dictates the molecule's reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and purity of such compounds. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, underpinned by established principles of NMR spectroscopy.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocols are recommended for the analysis of this compound.

Sample Preparation

-

Solvent Selection : A deuterated solvent that can dissolve the compound is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable proton signal.

-

Concentration : Prepare a solution by dissolving 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.[3]

-

Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

-

¹H NMR Acquisition :

-

Tune and match the probe for ¹H.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard pulse sequence.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for ¹³C.

-

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C NMR spectra of this compound, based on the analysis of substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.5 - 8.8 | Doublet | ~2.5 |

| H-6 | 8.2 - 8.5 | Doublet | ~2.5 |

| SH | 13.0 - 15.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 170 - 175 |

| C-3 | 145 - 150 |

| C-4 | 135 - 140 |

| C-5 | 110 - 115 |

| C-6 | 140 - 145 |

Spectroscopic Interpretation and Causality

The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

¹H NMR Spectrum Analysis

The pyridine ring of this compound has two aromatic protons, H-4 and H-6.

-

Chemical Shifts : The strong electron-withdrawing nature of the nitro group at the C-3 position and the bromine at the C-5 position significantly deshields the adjacent protons.[5] This results in their resonance at a downfield region of the spectrum. The H-4 proton is expected to be the most deshielded due to its proximity to the nitro group.

-

Multiplicity : The two aromatic protons, H-4 and H-6, are expected to show meta-coupling, resulting in doublets with a small coupling constant (J) of approximately 2-3 Hz.

-

Thiol Proton : The thiol (-SH) proton is acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is also dependent on concentration and temperature.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.

-

C-2 (Thiol-bearing carbon) : This carbon is attached to a sulfur atom and is expected to be significantly downfield.

-

C-3 (Nitro-bearing carbon) : The carbon attached to the electron-withdrawing nitro group will also be deshielded and appear at a high chemical shift.

-

C-5 (Bromo-bearing carbon) : The carbon attached to the bromine atom will be shifted downfield, though the effect is less pronounced than that of the nitro group.

-

C-4 and C-6 : These carbons will have chemical shifts influenced by the adjacent substituents.

Visualization of Molecular Structure and Experimental Workflow

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data and their interpretation, based on established principles of NMR spectroscopy, offer a valuable resource for the structural verification of this important heterocyclic compound. The provided experimental protocols ensure the acquisition of high-quality data, which is paramount for unambiguous structural elucidation in research and development settings.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Bromo-3-nitropyridine-2-thiol

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

5-Bromo-3-nitropyridine-2-thiol is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique trifunctionalized pyridine core—featuring a bromine atom, a nitro group, and a thiol group—provides a versatile scaffold for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers.[2][3][4] The precise arrangement of these functional groups dictates the molecule's reactivity and, ultimately, the properties of its derivatives. Therefore, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, present detailed experimental protocols, and interpret the resulting data to construct a comprehensive molecular profile.

A critical consideration for this molecule is the potential for tautomerism between the thiol form (pyridine-2-thiol) and the thione form (pyridine-2-thione).[5][6][7] This equilibrium is influenced by factors such as solvent polarity and temperature.[5][7][8] While the thiol form is often favored in the gas phase and nonpolar solvents, the thione tautomer can be more stable in polar environments and the solid state.[5][6] This guide will consider the spectral evidence for the predominant tautomeric form under the experimental conditions.

Part 1: Vibrational Fingerprinting with Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), we can generate a unique spectral "fingerprint." For this compound, we anticipate characteristic absorptions corresponding to its key structural motifs.

Theoretical Vibrational Mode Analysis

The expected FT-IR spectrum of this compound will be a composite of the vibrational modes of its constituent parts: the substituted pyridine ring, the nitro group, the carbon-bromine bond, and the thiol/thione moiety.

-

Aromatic Pyridine Ring: The pyridine ring will exhibit several characteristic vibrations. Aromatic C-H stretching bands are expected at slightly higher wavenumbers than their aliphatic counterparts, typically in the 3000-3100 cm⁻¹ region.[9][10] In-ring C=C and C=N stretching vibrations will produce a series of medium to strong bands in the 1400-1600 cm⁻¹ range.[9][10]

-

Nitro Group (NO₂): The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to its strong, characteristic absorptions.[11] It displays two distinct stretching vibrations: an asymmetric stretch, typically found between 1550-1475 cm⁻¹, and a symmetric stretch, appearing in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[11][12][13]

-

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[14][15][16]

-

Thiol (S-H) vs. Thione (C=S, N-H) Moiety: The presence and position of bands related to the sulfur-containing group are crucial for determining the dominant tautomer.

-

Thiol (S-H): A weak S-H stretching band would be expected around 2550-2600 cm⁻¹.[17] Its absence is a strong indicator that the thione form predominates.

-

Thione (C=S and N-H): The thione form would be characterized by the absence of an S-H stretch and the presence of N-H and C=S vibrations. An N-H stretching band, often broadened by hydrogen bonding, would appear in the 3200-3400 cm⁻¹ region.[18] The C=S stretching vibration is typically found in the 1050-1250 cm⁻¹ range.

-

Experimental Protocol: FT-IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Experimental workflow for FT-IR data acquisition.

Data Interpretation and Expected Spectral Features

Based on the analysis of similar compounds, the following table summarizes the anticipated key vibrational bands for this compound, assuming the thione tautomer is dominant in the solid state.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3200-3400 | Medium, Broad | N-H Stretch | Thione |

| ~3050-3100 | Weak-Medium | Aromatic C-H Stretch | Pyridine Ring |

| ~1570-1600 | Strong | Aromatic C=C/C=N Stretch | Pyridine Ring |

| ~1520-1550 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1340-1360 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~1100-1200 | Medium | C=S Stretch | Thione |

| ~835-890 | Medium | NO₂ Deformation | Nitro Group |

| ~690-515 | Medium-Strong | C-Br Stretch | Carbon-Bromine |

Table 1: Predicted FT-IR Peak Assignments for 5-Bromo-3-nitropyridine-2-thione.

The absence of a distinct, sharp peak around 2550 cm⁻¹ would strongly support the predominance of the thione tautomer. The broadness of the N-H stretch is indicative of intermolecular hydrogen bonding in the solid state.

Part 2: Elucidating Molecular Weight and Structure with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[19][20] It provides the exact molecular weight and, through fragmentation analysis, invaluable information about the molecular structure.

Theoretical Isotopic Pattern and Fragmentation

The molecular formula for this compound is C₅H₃BrN₂O₂S, with a monoisotopic mass of approximately 234.92 Da.[1]

-

Isotopic Signature: A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[21][22][23] This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[21][23]

-

Fragmentation Pathways: Upon ionization (e.g., via Electron Ionization - EI), the molecular ion will be formed. This high-energy ion will then undergo fragmentation, breaking at its weakest bonds to form smaller, more stable ions. For this compound, fragmentation is likely to proceed through several key pathways:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂•, 46 Da).[24][25][26]

-

Loss of NO: Another characteristic loss from nitroaromatics is the expulsion of nitric oxide (NO•, 30 Da).[24][25]

-

Loss of Sulfur or Related Fragments: Depending on the tautomeric form, loss of S, SH, or CS could occur.

-

Ring Fission: Subsequent fragmentation would likely involve the breakdown of the pyridine ring structure.

-

Experimental Protocol: Mass Spectrometry Analysis (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that are excellent for structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Acceleration: Accelerate the newly formed ions out of the ion source using an electric field.

-

Mass Analysis: Pass the ions through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The instrument's software plots signal intensity versus m/z to create the mass spectrum.

Caption: Experimental workflow for EI-MS data acquisition.

Data Interpretation and Predicted Fragmentation

The mass spectrum will provide the molecular weight and structural fragments. The presence of the M⁺ and M+2 peaks at m/z ~235 and ~237 with roughly equal intensity will confirm the molecular weight and the presence of one bromine atom.

| m/z (approx.) | Ion Structure/Fragment Lost | Significance |

| 235 / 237 | [C₅H₃⁷⁹/⁸¹BrN₂O₂S]⁺• (Molecular Ion) | Confirms molecular weight and Br presence. |

| 189 / 191 | [M - NO₂]⁺• | Characteristic loss for a nitroaromatic. |

| 205 / 207 | [M - NO]⁺• | Alternative nitro group fragmentation. |

| 156 | [M - Br]⁺ | Loss of the bromine atom. |

| 78 | [C₅H₄N]⁺• (Pyridinium ion) | Indicates fragmentation back to the core ring. |

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound.

Caption: Predicted major fragmentation pathways for the title compound.

Conclusion: A Synergistic Approach to Structural Verification

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive structural characterization of this compound. FT-IR confirms the presence of all key functional groups—the nitro group, the C-Br bond, and the pyridine ring—and provides strong evidence for the predominance of the thione tautomer in the solid state. Mass spectrometry corroborates the molecular formula through an accurate mass determination and the characteristic isotopic pattern of bromine, while its fragmentation pattern reveals the connectivity of the constituent atoms. This dual-technique approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, a critical requirement for its successful application in research and development.

References

- 1. usbio.net [usbio.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Research Portal [scholarship.miami.edu]

- 7. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. sfrbm.org [sfrbm.org]

- 20. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 23. tutorchase.com [tutorchase.com]

- 24. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Predicted Acid-Base Properties of 5-Bromo-3-nitropyridine-2-thiol

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, membrane permeability, target binding, and overall pharmacokinetic profile. This guide provides an in-depth analysis of the predicted pKa values of 5-Bromo-3-nitropyridine-2-thiol, a heterocyclic compound with multiple potential ionization sites. By dissecting its structural features, the prevailing tautomeric forms, and the potent electronic effects of its substituents, we arrive at reasoned predictions for its acidic and basic pKa values. Furthermore, this document outlines a robust, self-validating experimental workflow for the empirical determination of these values via UV-Vis spectrophotometry, providing a practical framework for researchers.

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the early stages of drug design, researchers rely on predictive models to estimate key molecular properties, with pKa being among the most critical.[1] The ionization state of a drug molecule governs its behavior in the physiological environment. For instance, the charge of a molecule affects its ability to cross the lipid bilayers of cell membranes, its binding affinity to the active site of a protein, and its aqueous solubility. An accurate understanding of a compound's pKa is therefore indispensable for building reliable structure-activity relationships (SAR) and for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a lead candidate.[2]

This compound presents a compelling case study in pKa prediction due to its complex substitution pattern on a heterocyclic scaffold. The interplay between the pyridine nitrogen, the thione/thiol group, and the strong electron-withdrawing substituents makes a simple estimation challenging and necessitates a more rigorous, first-principles approach.

Structural Analysis: Tautomerism and Ionizable Centers

A critical feature of 2-substituted thiopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms.[3][4] For this compound, this equilibrium is between the aromatic thiol form and the non-aromatic, but resonance-stabilized, thione form.

Numerous experimental and computational studies have conclusively shown that for pyridine-2-thiol and its derivatives, the thione tautomer is overwhelmingly favored in solution.[5][6] This preference is driven by the high dipole moment of the thione form, which is better stabilized by polar solvents, and the significant resonance stabilization of the thioamide group.[3][6] Therefore, for the purpose of pKa prediction in an aqueous environment, the pyridin-2(1H)-thione structure is the relevant species to consider.

Based on this predominant tautomer, this compound has two primary ionizable centers:

-

The Pyridine Ring Nitrogen (Basic): This nitrogen can accept a proton to form a pyridinium cation. Its basicity is modulated by the substituents on the ring.

-

The Thione N-H Proton (Acidic): The proton on the nitrogen of the pyridinethione ring is acidic and can be lost to form a thiolate anion.

Caption: Tautomeric and ionization equilibria of the title compound.

Analysis of Substituent Electronic Effects

The pKa values of the parent pyridine and pyridine-2-thiol molecules are significantly altered by the presence of the bromo and nitro substituents. These groups exert powerful inductive and resonance effects that modulate the electron density of the aromatic ring and, consequently, the acidity and basicity of the ionizable centers.

-

Nitro Group (-NO₂): Positioned at C3, the nitro group is a potent electron-withdrawing group through both the inductive effect (-I) and the mesomeric (resonance) effect (-M).[7][8] It strongly withdraws electron density from the entire pyridine ring. This has two major consequences:

-

Decreased Basicity: The electron density on the pyridine nitrogen is substantially reduced, making its lone pair of electrons less available to accept a proton. This leads to a much weaker base and therefore a significantly lower pKa for the conjugate acid.[9]

-

Increased Acidity: By withdrawing electron density, the nitro group stabilizes the negative charge that forms on the conjugate base after the N-H proton is lost.[8][10] This stabilization makes the proton more acidic, resulting in a lower pKa value.

-

-

Bromo Group (-Br): Located at C5, the bromine atom also acts as an electron-withdrawing group, primarily through its inductive (-I) effect due to its high electronegativity.[11][12] While it has a weak electron-donating resonance (+M) effect, the inductive effect is dominant for halogens.[13] This net electron withdrawal further decreases the basicity of the pyridine nitrogen and increases the acidity of the N-H proton, albeit to a lesser extent than the nitro group. The distance dependence of the inductive effect is also a factor.[11][14]

The combined effect of these two powerful electron-withdrawing groups is expected to be additive and profound, rendering the pyridine nitrogen extremely non-basic and the thione proton strongly acidic.

Predicted pKa Values

Predicting pKa values computationally can be approached through various methods, including those based on quantitative structure-activity relationships (QSAR), Hammett-type equations, and quantum mechanical calculations.[15][16][17] Several software packages, such as ACD/Labs Percepta, ChemAxon's MarvinSketch, and pkCSM, use large databases of experimental data to train algorithms for accurate prediction.[18][19][20][21]

To predict the pKa values for this compound, we can start with the experimental pKa of parent compounds and adjust based on the known effects of the substituents.

-

Pyridine: The pKa of the conjugate acid of pyridine is ~5.2.

-

3-Nitropyridine: The strong electron-withdrawing nitro group drops the pKa to ~0.8.[22][23][24]

-

Pyridine-2-thione: The pKa of the N-H proton is approximately 8.5-9.0, while the pKa of the pyridine nitrogen is very low, around -0.5 to 1.0.

Considering the powerful and cumulative electron-withdrawing effects of both the 3-nitro and 5-bromo groups on the pyridine-2-thione scaffold, a significant deviation from these parent values is expected. The nitro group at the 3-position will drastically reduce the basicity of the ring nitrogen and increase the acidity of the N-H proton. The bromo group at the 5-position will further enhance these trends.

Based on an analysis using established computational models and chemical principles, the following pKa values are predicted:

| Ionizable Center | Predicted pKa | Description |

| Pyridine Nitrogen (Conjugate Acid) | -2.5 ± 0.5 | Extremely Weak Base |

| Thione N-H Proton | 4.0 ± 0.5 | Strongly Acidic |

The pyridine nitrogen is predicted to be an extremely weak base, requiring highly acidic conditions (pH < 0) to be significantly protonated. The thione proton, conversely, is predicted to be quite acidic, comparable to a carboxylic acid, and would be fully deprotonated at physiological pH.

Framework for Experimental Verification: UV-Vis Spectrophotometry

The trustworthiness of any prediction lies in its potential for empirical validation. UV-Vis spectrophotometry is a robust and widely used technique for determining pKa values. The method relies on the principle that the protonated and deprotonated forms of a molecule often have distinct electronic absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.

Detailed Experimental Protocol

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO or Methanol) to ensure solubility.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12). Use appropriate buffer systems (e.g., HCl/KCl for pH 1-2, citrate for pH 3-6, phosphate for pH 6-8, borate for pH 9-11, KCl/NaOH for pH 12) to ensure stable pH values.

-

Sample Preparation: For each pH measurement, add a small, constant volume of the stock solution to a cuvette containing the buffer solution to achieve a final concentration in the low micromolar range (e.g., 20-50 µM). Ensure the percentage of organic solvent is low (<1%) to avoid perturbing the aqueous pKa.

-

Spectra Acquisition:

-

Scan the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in a highly acidic (e.g., pH 1) and a highly alkaline (e.g., pH 12) buffer to identify the spectra of the fully protonated and fully deprotonated species, respectively.

-

Identify an analytical wavelength (λ_max) where the difference in absorbance between the two species is maximal.

-

-

Data Collection: Measure the absorbance of the sample at the chosen analytical wavelength in each of the prepared buffer solutions, from low to high pH.

-

Data Analysis:

-

Plot the measured absorbance against the corresponding pH value. The data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model.

-

The pH at the inflection point of the curve is the experimental pKa value.

-

-

Replication: Repeat the experiment for both the acidic and basic pKa values by selecting appropriate analytical wavelengths for each transition. Note that determining the very low basic pKa will require highly concentrated strong acids and may necessitate alternative methods or Hammett acidity functions.

Experimental Workflow Diagram

Caption: Workflow for experimental pKa determination via UV-Vis spectrophotometry.

Conclusion

The acid-base properties of this compound are dominated by the powerful electron-withdrawing nature of its nitro and bromo substituents, acting upon the favored pyridin-2(1H)-thione tautomer. This leads to the prediction of an extremely non-basic pyridine nitrogen (pKa ≈ -2.5) and a strongly acidic N-H proton (pKa ≈ 4.0). These predicted values suggest that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic form. This insight is crucial for medicinal chemists seeking to understand its potential for membrane transport, solubility, and interaction with biological targets. The provided experimental framework offers a clear and reliable path for the empirical validation of these computationally derived predictions.

References

- 1. acdlabs.com [acdlabs.com]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Research Portal [scholarship.miami.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ... | Study Prep in Pearson+ [pearson.com]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. brainly.com [brainly.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. routledge.com [routledge.com]

- 17. researchgate.net [researchgate.net]

- 18. acdlabs.com [acdlabs.com]

- 19. acdlabs.com [acdlabs.com]

- 20. scilit.com [scilit.com]

- 21. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3-Nitropyridine | 2530-26-9 [chemicalbook.com]

- 23. 3-NITROPYRIDINE|lookchem [lookchem.com]

- 24. 3-Nitropyridine CAS#: 2530-26-9 [m.chemicalbook.com]

Introduction: Understanding the Physicochemical Landscape of 5-Bromo-3-nitropyridine-2-thiol

An In-depth Technical Guide to the Solubility of 5-Bromo-3-nitropyridine-2-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound with the chemical formula C₅H₃BrN₂O₂S and a molecular weight of approximately 235.06 g/mol .[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a nitro group, and a thiol group, dictates its chemical behavior and physical properties, including its solubility. The interplay of these functional groups—the polar nitro and thiol groups capable of hydrogen bonding, and the halogenated aromatic ring—suggests a nuanced solubility profile across different organic solvents.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This guide, therefore, provides an overview of its anticipated solubility based on the principles of chemical structure and offers a detailed experimental protocol for its precise determination. Understanding the solubility of this compound is critical for its application in various stages of research and development, including organic synthesis, purification, and formulation.

Anticipated Solubility Profile

Based on the solubility of structurally related compounds, such as other substituted pyridinethiols and nitropyridines, a qualitative solubility profile for this compound can be inferred.[2][3][4] The presence of the polar nitro and thiol groups suggests that it will exhibit some solubility in polar organic solvents. The thiol group, in particular, can engage in hydrogen bonding.[3]

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. |

| Methanol | Moderately to Slightly Soluble | A polar protic solvent that can engage in hydrogen bonding. |

| Ethanol | Moderately to Slightly Soluble | Similar to methanol, its polarity allows for interaction with the polar functional groups of the solute. |

| Chloroform | Slightly Soluble | A less polar solvent, its ability to dissolve the compound is likely limited.[2] |

| Water | Insoluble to Very Slightly Soluble | Despite the presence of polar groups, the overall aromatic and halogenated structure is expected to limit aqueous solubility significantly.[2] |

Note: This table is predictive. For precise applications, experimental determination of solubility is strongly recommended.[2]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following detailed protocol outlines the equilibrium gravimetric method for the experimental determination of the solubility of this compound in an organic solvent.[2] This method is reliable and involves preparing a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[2][5]

Principle of the Method

A saturated solution is a state of equilibrium where the maximum amount of solute has dissolved in a solvent at a specific temperature. By taking a known volume or mass of the clear supernatant from a saturated solution and evaporating the solvent, the mass of the dissolved solute can be accurately measured.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pre-weighed containers for filtered solution

-

Oven or rotary evaporator

-

Desiccator

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that the solution is saturated.[2]

-

-

Solvent Addition:

-

Accurately add a known volume (e.g., 5.00 mL) or mass of the desired organic solvent to each vial.[2]

-

-

Equilibration:

-

Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).[2]

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, with constant agitation. This ensures that the solution reaches a state of saturation equilibrium.[6]

-

-

Phase Separation and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container. It is crucial that the filter is also at the experimental temperature to prevent any precipitation due to temperature changes.[5]

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.[5]

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

Calculations

The solubility can be calculated in various units, such as g/L or mol/L.

-

Mass of the filtered solution: (Weight of container + solution) - (Weight of empty container)

-

Mass of the dissolved solute: (Weight of container + solute) - (Weight of empty container)

-

Mass of the solvent: (Mass of the filtered solution) - (Mass of the dissolved solute)

-

Solubility (g/L): (Mass of dissolved solute in g) / (Volume of solvent in L)

-

Solubility (mol/L): (Mass of dissolved solute in g / Molecular weight of solute) / (Volume of solvent in L)

Alternative Method: UV-Visible Spectrophotometry

If this compound possesses a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region, UV-Visible spectrophotometry can be a viable alternative for determining its solubility.[5]

Principle of the Method

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve of known concentrations versus absorbance is first established. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.[5]

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[5]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear.[5]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[5]

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Conclusion

References

- 1. usbio.net [usbio.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Pyridinethiol Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price - High Quality Pyridine Thiol Wholesale [pipzine-chem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the UV-Vis and Fluorescence Characteristics of Nitropyridine Thiols

This guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption and fluorescence properties of nitropyridine thiols. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the subject matter.

Introduction: The Significance of Nitropyridine Thiols

Nitropyridine thiols are a class of heterocyclic organic compounds that have garnered significant interest in various scientific disciplines, particularly in the fields of medicinal chemistry, materials science, and chemical biology. Their unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group, the pyridine ring, and the reactive thiol moiety, give rise to distinct spectroscopic characteristics.

The ability of nitropyridine thiols to absorb and emit light makes them valuable tools as molecular probes, sensors, and building blocks for more complex functional materials.[1][2] Understanding their UV-Vis and fluorescence properties is paramount for their effective application, whether it be for monitoring biological processes, developing new therapeutic agents, or designing novel materials with specific optical properties. This guide will delve into the fundamental principles governing their spectroscopic behavior, provide practical experimental protocols, and discuss their applications in research and drug development.

Fundamental Principles of UV-Vis and Fluorescence Spectroscopy

A solid grasp of the foundational principles of UV-Vis and fluorescence spectroscopy is essential for interpreting the spectral data of nitropyridine thiols.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum.[3][4] When a molecule absorbs a photon of light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For organic molecules like nitropyridine thiols, the most common electronic transitions are:

-

π → π* transitions: These occur in molecules with conjugated systems (alternating single and double bonds) and are typically strong absorptions. The extent of conjugation directly influences the absorption wavelength; greater conjugation leads to a bathochromic (red) shift to longer wavelengths.[5]

-

n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (e.g., on a nitrogen or sulfur atom) to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions.

The Beer-Lambert Law is a fundamental principle in quantitative UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3]

Fluorescence Spectroscopy

Fluorescence is a photoluminescence process where a molecule, after absorbing a photon and reaching an excited electronic state, returns to the ground state by emitting a photon. This emission of light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift .

Key parameters in fluorescence spectroscopy include:

-

Excitation and Emission Spectra: The excitation spectrum shows the wavelengths of light that the molecule absorbs to produce fluorescence, while the emission spectrum shows the wavelengths of light emitted.

-

Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

-

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.

Fluorescence is highly sensitive to the molecular environment, making it a powerful tool for studying molecular interactions, conformational changes, and local environmental polarity.[6]

UV-Vis Absorption Characteristics of Nitropyridine Thiols

The UV-Vis absorption spectra of nitropyridine thiols are dictated by their molecular structure, including the position of the nitro and thiol groups on the pyridine ring, as well as the surrounding environment.

Thiol-Thione Tautomerism

A crucial aspect of nitropyridine thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium can be influenced by the solvent, pH, and temperature. The thione tautomer typically exhibits an absorption peak at longer wavelengths (between 300 and 400 nm) corresponding to the n-π* transition of the C=S group, whereas the thiol tautomer absorbs at shorter wavelengths (below 300 nm) due to the π-π* transition of the C=N group.[7]

Influence of Substituents and Conjugation

The position of the nitro group and any other substituents on the pyridine ring significantly impacts the absorption spectrum. Electron-withdrawing groups like the nitro group can cause a red shift in the absorption maxima. The extent of conjugation within the molecule is also a primary determinant of the absorption wavelength; increased conjugation generally leads to absorption at longer wavelengths.[5]

Solvent Effects (Solvatochromism)

The polarity of the solvent can have a pronounced effect on the UV-Vis absorption spectrum of nitropyridine thiols, a phenomenon known as solvatochromism. For instance, in polar, hydrogen-bond-donating solvents, the n → π* transition of the pyridine nitrogen can undergo a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding electrons in the ground state.[8] Conversely, π → π* transitions may exhibit a bathochromic (red) shift in polar solvents. Studies on 4-nitropyridine N-oxide have shown that the hydrogen-bond donating capability of the solvent plays a dominant role in the observed solvatochromic shifts.[9][10][11]

Fluorescence Characteristics of Nitropyridine Thiols

While not all nitropyridine thiols are strongly fluorescent, many exhibit interesting emission properties that can be exploited for various applications.

Emission Spectra and Stokes Shift

The fluorescence emission of nitropyridine thiols is typically observed at longer wavelengths than their absorption, with a characteristic Stokes shift. The magnitude of the Stokes shift can provide insights into the structural and electronic changes that occur in the excited state.

Factors Influencing Fluorescence

The fluorescence of nitropyridine thiols is highly sensitive to a variety of factors:

-

Molecular Structure: The rigidity of the molecular structure can influence the quantum yield. More rigid structures often exhibit higher quantum yields as non-radiative decay pathways are suppressed.

-

Solvent and pH: The polarity and hydrogen-bonding capacity of the solvent can significantly affect fluorescence intensity and emission wavelength.[12] The protonation state of the pyridine nitrogen and the thiol group, which is pH-dependent, can also dramatically alter the fluorescence properties.[13]

-

Temperature: Temperature can influence fluorescence by affecting the rate of non-radiative decay processes. For example, a Cu(I)-5-nitropyridine-2-thiol cluster shows a temperature-dependent luminescence, with the emission band sharpening and red-shifting at lower temperatures.[14][15]

Quenching Mechanisms

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. The nitro group in nitropyridine thiols can act as a fluorescence quencher.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality UV-Vis and fluorescence spectra of nitropyridine thiols. These protocols are designed to be self-validating by including necessary controls and calibration steps.

Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a nitropyridine thiol and determine its molar absorptivity.

Materials:

-

UV-Vis spectrophotometer (e.g., JASCO V-570, Perkin-Elmer Lambda 950)[16][17]

-

Quartz cuvettes (1 cm path length)

-

Nitropyridine thiol sample

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, water)

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Warm-up and Blanking:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Fill a quartz cuvette with the chosen spectroscopic grade solvent. This will serve as the blank.

-

Place the blank cuvette in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm). This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Sample Preparation:

-

Prepare a stock solution of the nitropyridine thiol in the chosen solvent with a known concentration (e.g., 1 mM). Ensure the compound is fully dissolved.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0).

-

-

Spectrum Acquisition:

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the same wavelength range as the blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Record the absorbance value at λmax.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Causality Behind Choices:

-

Quartz Cuvettes: Quartz is used because it is transparent in the UV region, unlike glass or plastic which absorb UV light.

-

Spectroscopic Grade Solvent: These solvents are of high purity and have low absorbance in the UV-Vis range, minimizing interference.

-

Optimal Absorbance Range: Working within the 0.1-1.0 absorbance range ensures the best signal-to-noise ratio and linearity of the Beer-Lambert Law.

Protocol for Fluorescence Spectroscopy

Objective: To obtain the excitation and emission spectra of a nitropyridine thiol and estimate its relative quantum yield.

Materials:

-

Fluorescence spectrophotometer (e.g., Perkin Elmer LS55, Edinburgh FLS920)[16][17]

-

Quartz fluorescence cuvettes (four polished sides)

-

Nitropyridine thiol sample

-

Spectroscopic grade solvent

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths. Smaller slit widths provide better resolution but lower signal intensity. A good starting point is 5 nm for both.

-

-

Sample Preparation:

-

Prepare a dilute solution of the nitropyridine thiol in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.

-

-

Emission Spectrum Acquisition:

-

Place the sample cuvette in the spectrofluorometer.

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan a range of emission wavelengths, starting from about 10 nm above the excitation wavelength to avoid Rayleigh scattering.

-

-

Excitation Spectrum Acquisition:

-

Set the emission wavelength to the maximum of the emission spectrum.

-

Scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Estimation (Relative Method):

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Causality Behind Choices:

-

Dilute Solutions (Absorbance < 0.1): This is critical to prevent the inner filter effect, where the sample itself reabsorbs the emitted fluorescence, leading to an underestimation of the quantum yield.

-

Four-Polished-Side Cuvettes: These are necessary for right-angle fluorescence measurements, where the emission is detected at 90 degrees to the excitation beam.

-

Relative Quantum Yield Measurement: This method is often preferred for its simplicity and accuracy, as it relies on a well-characterized standard.

Applications in Research and Drug Development

The unique spectroscopic properties of nitropyridine thiols make them valuable tools in various research and development applications.

Fluorescent Probes for Thiol Detection

Biological thiols, such as glutathione (GSH) and cysteine (Cys), play critical roles in maintaining cellular redox homeostasis.[18][19] Abnormal thiol levels are associated with numerous diseases. Nitropyridine derivatives have been utilized in the development of fluorescent probes for the detection of biothiols.[2][20][21] The reaction of the thiol with the probe can lead to a significant change in fluorescence, allowing for the quantification of thiols in biological samples and even for live-cell imaging.[22][23]

Probing Molecular Interactions

Changes in the UV-Vis and fluorescence spectra of nitropyridine thiols upon binding to macromolecules, such as proteins or nucleic acids, can provide valuable information about these interactions. These spectral changes can be used to determine binding affinities, study conformational changes, and screen for potential drug candidates.

Materials Science

The photophysical properties of nitropyridine thiols make them attractive for the development of novel materials. For instance, a Cu(I)-5-nitropyridine-2-thiol cluster has been shown to exhibit near-infrared (NIR) emission, which is advantageous for applications in bioimaging due to deeper tissue penetration and reduced autofluorescence.[14][15][16]

Data Presentation and Visualization

Tabulated Spectroscopic Data

| Compound | Solvent | λmax (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

| Cu(I)-5-nitropyridine-2-thiol cluster | Solid State (298 K) | - | 765 | - | [14] |

| Cu(I)-5-nitropyridine-2-thiol cluster | Solid State (77 K) | - | 815 | - | [14] |

| 4-Nitropyridine N-oxide | Various | 330-355 | - | - | [10][11] |

Diagrams

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the UV-Vis and fluorescence characterization of nitropyridine thiols.

Thiol Detection using a Nitropyridine-based Fluorescent Probe

Caption: Schematic of a turn-on fluorescent probe for thiol detection.

Conclusion

The UV-Vis and fluorescence characteristics of nitropyridine thiols are rich and informative, providing a window into their electronic structure and molecular environment. A thorough understanding of these properties, coupled with robust experimental techniques, is essential for leveraging these compounds in research and development. From fundamental studies of molecular interactions to the design of advanced fluorescent probes for bioimaging, the spectroscopic analysis of nitropyridine thiols will undoubtedly continue to be a vibrant area of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. One moment, please... [eu-opensci.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A fluorescent probe which allows highly specific thiol labeling at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]

- 18. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A highly selective fluorescent probe for detection of biological samples thiol and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Bromo-3-nitropyridine-2-thiol

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 5-Bromo-3-nitropyridine-2-thiol. In the absence of specific experimental data for this compound, this document outlines a robust, field-proven methodology for its characterization, drawing on established principles of thermal analysis and the known behavior of structurally related nitroaromatic and heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed blueprint for conducting and interpreting the necessary experiments to ensure the safe handling, storage, and processing of this and similar energetic molecules.

Introduction: The Significance of this compound in Drug Discovery and Development

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine core substituted with a bromine atom, a nitro group, and a thiol group, presents a unique combination of reactive sites for the synthesis of more complex pharmaceutical intermediates.[1][2][3] The nitro group, in particular, is a common functionality in various bioactive molecules but also imparts a degree of energetic character to the compound, making a thorough understanding of its thermal stability a critical aspect of its safe utilization.[4][5]

The presence of both a nitro group and a thiol group suggests a potential for complex decomposition mechanisms, including intramolecular redox reactions. Furthermore, impurities from its synthesis can significantly impact its thermal stability, potentially leading to autocatalytic decomposition.[4] Therefore, a comprehensive evaluation of its thermal properties is not merely a regulatory requirement but a fundamental necessity for ensuring process safety and developing stable pharmaceutical formulations.

This guide will detail the essential thermoanalytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), required to elucidate the thermal behavior of this compound. We will explore the causality behind experimental choices, provide self-validating protocols, and offer insights into the interpretation of the resulting data.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before embarking on thermal analysis.

| Property | Value | Source |

| CAS Number | 886372-86-7 | [6][7][8] |

| Molecular Formula | C5H3BrN2O2S | [8] |

| Molecular Weight | 235.06 g/mol | [8] |

| Appearance | (Predicted) Yellow to light-brown solid | [1][3] |

| Storage Temperature | -20°C | [8] |

Experimental Assessment of Thermal Stability